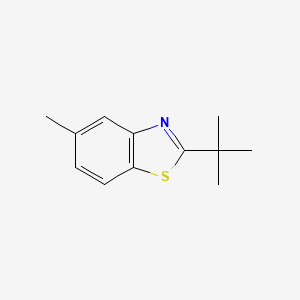

2-Tert-butyl-5-methyl-1,3-benzothiazole

Description

2-Tert-butyl-5-methyl-1,3-benzothiazole is a benzothiazole derivative characterized by a tert-butyl group at position 2 and a methyl group at position 5 of the heterocyclic aromatic ring. Benzothiazoles are sulfur- and nitrogen-containing heterocycles with broad biological and industrial applications, including antimicrobial, antitumoral, and UV-stabilizing properties .

Properties

Molecular Formula |

C12H15NS |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

2-tert-butyl-5-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C12H15NS/c1-8-5-6-10-9(7-8)13-11(14-10)12(2,3)4/h5-7H,1-4H3 |

InChI Key |

KASMIUAEGYEKBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-methyl-1,3-benzothiazole typically involves the cyclization of o-aminothiophenols with appropriate aldehydes or ketones. One common method is the condensation of o-aminothiophenol with tert-butyl aldehyde in the presence of a catalyst such as iodine or molecular iodine under reflux conditions . The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzothiazole ring, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), organic solvents (chloroform, dichloromethane).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.

Scientific Research Applications

2-Tert-butyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.

Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways can vary depending on the specific application and the type of organism being studied .

Comparison with Similar Compounds

2-Phenyl-1,3-benzothiazole (4a)

- Synthesis: Synthesized via condensation of 2-aminothiophenol and benzaldehyde in glycerol under mild conditions, achieving >90% yield .

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

2-Amino-1,3-benzothiazole Derivatives

- Structure: Amino group at position 2 with variable substituents (e.g., halides, alkyl chains) at position 4.

- Bioactivity: Substitutions at position 6 significantly enhance antifungal activity (MIC: 4–8 mg/mL against Candida spp.), while the amino group at position 2 diminishes antibacterial efficacy compared to mercapto analogs .

- Key Insight: The tert-butyl and methyl groups in 2-tert-butyl-5-methyl-1,3-benzothiazole may prioritize steric effects over hydrogen-bonding interactions, limiting antifungal potency compared to amino derivatives .

Comparison with Benzoxazole and Benzotriazole Analogs

Benzoxazole Derivatives

Benzotriazole Derivatives

- Structure : Triazole ring fused to benzene, often with hydroxyl and alkyl substituents.

- Example : 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole derivatives serve as UV stabilizers due to their ability to dissipate energy via tautomerism .

- Comparison : While this compound lacks hydroxyl groups for UV absorption, its tert-butyl group may confer thermal stability in material science applications .

Antifungal Activity

- 2-Amino-6-substituted benzothiazoles: MIC values of 4–8 mg/mL against Candida spp. .

- This compound : Predicted lower activity due to lack of hydrogen-bonding groups (e.g., NH₂), though methyl and tert-butyl groups may improve lipid membrane interaction.

Lipophilicity and Solubility

- LogP Estimates :

- 2-Phenyl-1,3-benzothiazole: ~3.5 (moderate lipophilicity).

- This compound: Likely higher (~4.5–5.0) due to bulky alkyl groups.

- Impact : Enhanced logP may reduce aqueous solubility, limiting bioavailability without formulation aids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.